molecular formula C8H8F2O B2769857 (S)-1-Phenyl-2,2-difluoroethanol CAS No. 123986-75-4

(S)-1-Phenyl-2,2-difluoroethanol

Cat. No.: B2769857
CAS No.: 123986-75-4
M. Wt: 158.148
InChI Key: XOYZGEQHDLLDHZ-ZETCQYMHSA-N
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Description

(S)-1-Phenyl-2,2-difluoroethanol is an organic compound characterized by the presence of a phenyl group attached to a difluoroethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Phenyl-2,2-difluoroethanol typically involves the reaction of phenylmagnesium bromide with difluoroacetaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as diethyl ether or tetrahydrofuran to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving additional purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: (S)-1-Phenyl-2,2-difluoroethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl difluoroketone, while reduction could produce phenyl difluoroethane.

Scientific Research Applications

(S)-1-Phenyl-2,2-difluoroethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-1-Phenyl-2,2-difluoroethanol involves its interaction with various molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of specific enzymes. The pathways involved may include metabolic processes where the compound is either metabolized or modifies the activity of other molecules.

Comparison with Similar Compounds

    1-Phenyl-2,2-difluoroethane: Similar structure but lacks the hydroxyl group.

    1-Phenyl-2,2-difluoroethanone: Contains a carbonyl group instead of a hydroxyl group.

    1-Phenyl-2,2-difluoropropanol: Similar structure with an additional methyl group.

Uniqueness: (S)-1-Phenyl-2,2-difluoroethanol is unique due to its specific combination of a phenyl group and a difluoroethanol moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications that similar compounds may not be suitable for.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(1S)-2,2-difluoro-1-phenylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,7-8,11H/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYZGEQHDLLDHZ-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123986-75-4
Record name (1S)-2,2-difluoro-1-phenylethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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